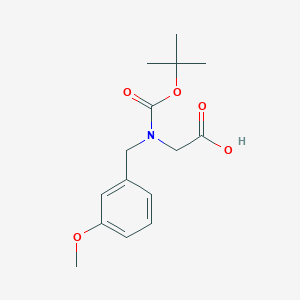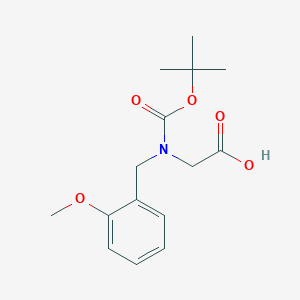
N-Boc-2-methoxybenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-methoxybenzyl-glycine is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine, with a 2-methoxybenzyl group attached to the nitrogen atom. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 2-methoxybenzyl group is then introduced using a suitable reagent, such as 2-methoxybenzyl chloride, in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of N-Boc-2-methoxybenzyl-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-methoxybenzyl-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid.
Substitution Reactions: The 2-methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.
Substitution: Sodium hydride and 2-methoxybenzyl chloride are used for introducing the 2-methoxybenzyl group.
Major Products Formed
Scientific Research Applications
N-Boc-2-methoxybenzyl-glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-2-methoxybenzyl-glycine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The 2-methoxybenzyl group provides additional stability and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 2-methoxybenzyl group.
N-Boc-2-methylbenzyl-glycine: Similar but with a methyl group instead of a methoxy group.
Uniqueness
N-Boc-2-methoxybenzyl-glycine is unique due to the presence of both the Boc and 2-methoxybenzyl groups, which provide enhanced stability and selective deprotection options compared to other similar compounds .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-7-5-6-8-12(11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAISMBSSJJFRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
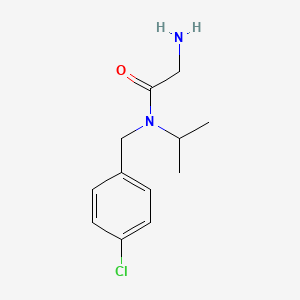
![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)propan-1-amine](/img/structure/B7845015.png)
![N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethane-1,2-diamine](/img/structure/B7845021.png)
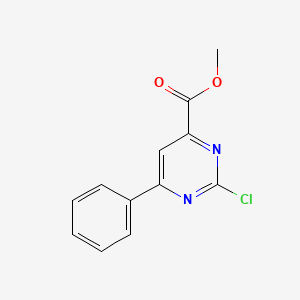
![2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-](/img/structure/B7845028.png)
![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7845033.png)
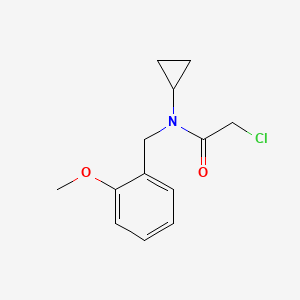
![2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7845052.png)
![2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845072.png)
![(3'-Fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B7845075.png)
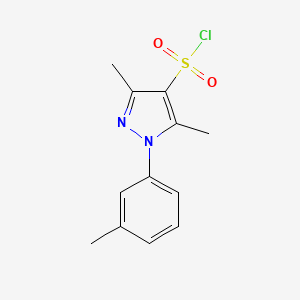
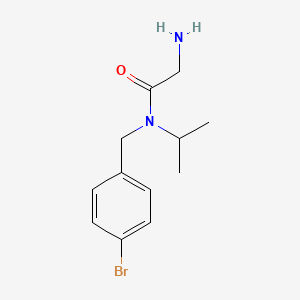
![2-[(4-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7845092.png)
